5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical processes, contributing to their diverse biological effects .
Result of Action
Given the known biological activities of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with morpholine and ethyl groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: A simpler analog with similar biological activities.
Morpholinoethylthiophene: Another derivative with potential bioactive properties.
Ethylthiophene: A basic thiophene derivative used in various chemical syntheses.
Uniqueness
5-ethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine and sulfonamide groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-ethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S3/c1-2-13-5-6-16(23-13)24(19,20)17-12-14(15-4-3-11-22-15)18-7-9-21-10-8-18/h3-6,11,14,17H,2,7-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMBFOLAIWLERK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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